N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiadiazole ring and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a furan ring followed by the introduction of a benzothiadiazole moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Substituted benzothiadiazole and furan derivatives.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating biological pathways. The nitrofuran moiety is particularly important for its antimicrobial activity, as it can interfere with bacterial DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide
Uniqueness
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of a benzothiadiazole ring and a nitrofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8N4O4S |
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Molecular Weight |
304.28 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H8N4O4S/c1-6-2-3-7-11(15-21-14-7)10(6)13-12(17)8-4-5-9(20-8)16(18)19/h2-5H,1H3,(H,13,17) |
InChI Key |
YHYZFPQZVPTZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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